2,2-Dimethyl-3-(piperidin-1-yl)propanal
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Overview
Description
“2,2-Dimethyl-3-(piperidin-1-yl)propanal” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-3-(piperidin-1-yl)propanal” is 1S/C10H19NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted melting point of “2,2-Dimethyl-3-(piperidin-1-yl)propanal” is 39.96°C, and its predicted boiling point is approximately 240.1°C at 760 mmHg . The compound has a predicted density of 0.9 g/cm³ and a refractive index of n20D 1.46 .Scientific Research Applications
- One-Pot Functionalization : Researchers have explored the use of this compound in one-pot reactions for functionalizing unsaturated intermediates. Its unique structure allows for efficient transformations, which can be valuable in drug discovery and synthesis .
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
“2,2-Dimethyl-3-(piperidin-1-yl)propanal” is classified with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2,2-dimethyl-3-piperidin-1-ylpropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOLCOPMYXCKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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